molecular formula C16H14N4O3 B5394335 7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B5394335
M. Wt: 310.31 g/mol
InChI Key: HXGWJGJWOJIVTE-UHFFFAOYSA-N
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Description

7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound belonging to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-d]pyrimidine core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and further functionalization to introduce the ethoxyphenyl and amino groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-AMINO-5-(2-ETHOXYPHENYL)-4-OXO-1,5-DIHYDRO-4H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs)

Properties

IUPAC Name

7-amino-5-(2-ethoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-22-11-6-4-3-5-9(11)12-10(7-17)14(18)23-16-13(12)15(21)19-8-20-16/h3-6,8,12H,2,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGWJGJWOJIVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC=N3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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